molecular formula C30H23N12Na3O9S3 B12385025 trisodium;2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate

trisodium;2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate

Cat. No.: B12385025
M. Wt: 860.8 g/mol
InChI Key: FNMUSJRVXAQLRS-UHFFFAOYSA-K
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Description

Trisodium;2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration. The compound is characterized by its multiple azo groups, which are responsible for its chromophoric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 3-aminobenzenesulfonic acid. This involves treating the amine with nitrous acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with benzene-1,3-diamine to form the first azo compound.

    Second Diazotization and Coupling: The product from the first coupling reaction undergoes a second diazotization and is then coupled with 2,4-diaminobenzenesulfonic acid to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature, pH, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: The azo groups can be reduced to amines using reducing agents such as sodium dithionite.

    Substitution: The sulfonate groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite and zinc dust in acidic conditions are frequently used.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Products with different functional groups replacing the sulfonate groups.

Scientific Research Applications

Trisodium;2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.

    Industry: Widely used in textile dyeing, ink manufacturing, and as a colorant in plastics and other materials.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which are responsible for its chromophoric properties. When exposed to light, the azo groups can undergo electronic transitions, leading to the absorption of specific wavelengths of light and the emission of color. In biological systems, the compound can interact with cellular components, leading to staining or other effects depending on the context.

Comparison with Similar Compounds

Similar Compounds

    Trisodium 4,4’,4’‘-triaminotriphenylmethane-2,2’,2’'-trisulfonate: Another dye with similar applications but different structural properties.

    Trisodium 1,3,6,8-pyrenetetrasulfonate: Known for its fluorescence properties, used in different applications compared to the target compound.

Uniqueness

Trisodium;2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate is unique due to its multiple azo groups, which provide intense coloration and stability. Its ability to undergo various chemical reactions also makes it versatile for different applications in research and industry.

Properties

Molecular Formula

C30H23N12Na3O9S3

Molecular Weight

860.8 g/mol

IUPAC Name

trisodium;2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C30H26N12O9S3.3Na/c31-21-12-22(32)26(14-25(21)38-35-16-3-1-5-19(9-16)52(43,44)45)40-37-18-7-8-30(54(49,50)51)29(11-18)42-41-28-15-27(23(33)13-24(28)34)39-36-17-4-2-6-20(10-17)53(46,47)48;;;/h1-15H,31-34H2,(H,43,44,45)(H,46,47,48)(H,49,50,51);;;/q;3*+1/p-3

InChI Key

FNMUSJRVXAQLRS-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])N=NC2=CC(=C(C=C2N)N)N=NC3=CC(=C(C=C3)S(=O)(=O)[O-])N=NC4=C(C=C(C(=C4)N=NC5=CC(=CC=C5)S(=O)(=O)[O-])N)N.[Na+].[Na+].[Na+]

Origin of Product

United States

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